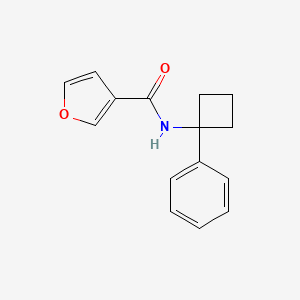
N-(1-phenylcyclobutyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylcyclobutyl)furan-3-carboxamide, also known as CTDP-1, is a synthetic compound that has been developed for its potential use in scientific research. This compound belongs to the class of cyclobutyl-containing compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-phenylcyclobutyl)furan-3-carboxamide is not fully understood. However, it is believed that N-(1-phenylcyclobutyl)furan-3-carboxamide interacts with certain enzymes and alters their activity. N-(1-phenylcyclobutyl)furan-3-carboxamide has been shown to inhibit the activity of certain enzymes, which may lead to changes in various biochemical and physiological processes.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)furan-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may lead to changes in the levels of certain metabolites. N-(1-phenylcyclobutyl)furan-3-carboxamide has also been found to have an effect on the expression of certain genes, which may lead to changes in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1-phenylcyclobutyl)furan-3-carboxamide in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in large quantities. N-(1-phenylcyclobutyl)furan-3-carboxamide is also stable and can be stored for long periods of time. However, there are also limitations to the use of N-(1-phenylcyclobutyl)furan-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, N-(1-phenylcyclobutyl)furan-3-carboxamide may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(1-phenylcyclobutyl)furan-3-carboxamide in scientific research. One direction is to further study the mechanism of action of N-(1-phenylcyclobutyl)furan-3-carboxamide and its interaction with certain enzymes. Another direction is to study the role of N-(1-phenylcyclobutyl)furan-3-carboxamide in the development of certain diseases. N-(1-phenylcyclobutyl)furan-3-carboxamide may also be used as a tool to study the role of cyclobutyl-containing compounds in various biological processes. Finally, the development of new analogs of N-(1-phenylcyclobutyl)furan-3-carboxamide may lead to the discovery of compounds with even greater potential for scientific research.
Conclusion:
N-(1-phenylcyclobutyl)furan-3-carboxamide is a synthetic compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. However, its mechanism of action is not fully understood, and its use in lab experiments may be limited by off-target effects. Despite these limitations, there are several future directions for the use of N-(1-phenylcyclobutyl)furan-3-carboxamide in scientific research, including the study of its mechanism of action, its role in disease development, and the development of new analogs.
Synthesemethoden
The synthesis of N-(1-phenylcyclobutyl)furan-3-carboxamide involves the reaction of 1-phenylcyclobutanol with furan-3-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using a column chromatography technique to obtain N-(1-phenylcyclobutyl)furan-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylcyclobutyl)furan-3-carboxamide has been found to have potential applications in scientific research. It has been used as a tool to study the role of cyclobutyl-containing compounds in various biological processes. N-(1-phenylcyclobutyl)furan-3-carboxamide has been shown to have an effect on the activity of certain enzymes and has been used to study the mechanism of action of these enzymes. It has also been used to study the role of cyclobutyl-containing compounds in the development of certain diseases.
Eigenschaften
IUPAC Name |
N-(1-phenylcyclobutyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-10-18-11-12)16-15(8-4-9-15)13-5-2-1-3-6-13/h1-3,5-7,10-11H,4,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMZIKAKNACOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylcyclobutyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

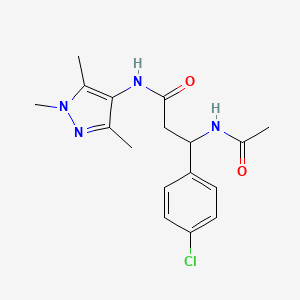


![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)

![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

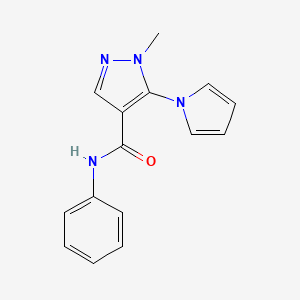
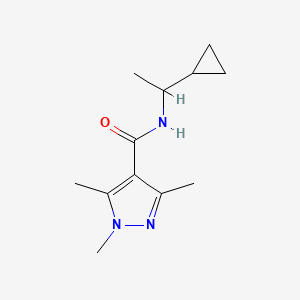
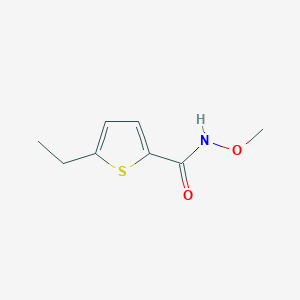
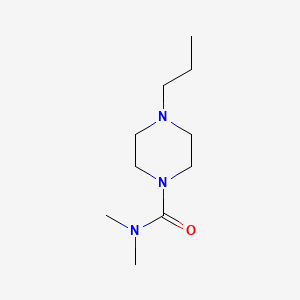
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)